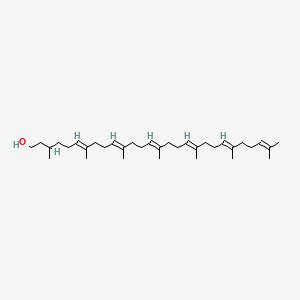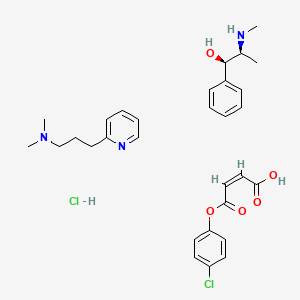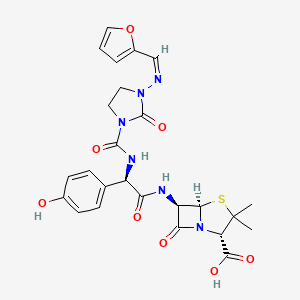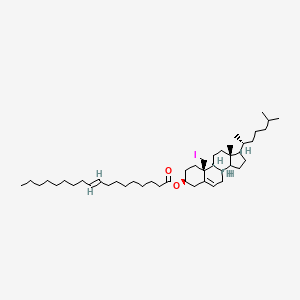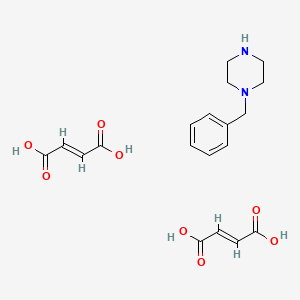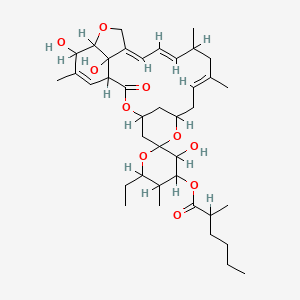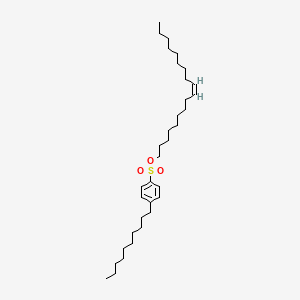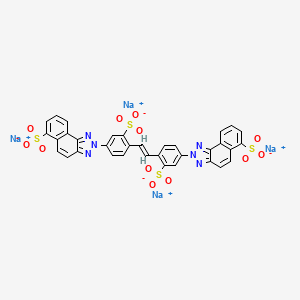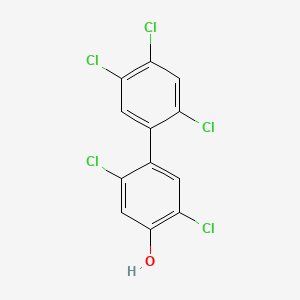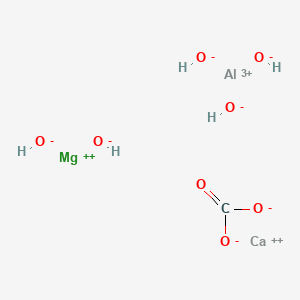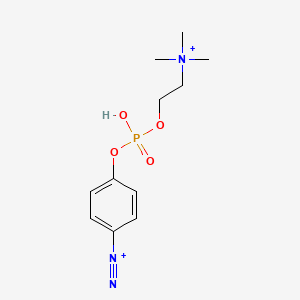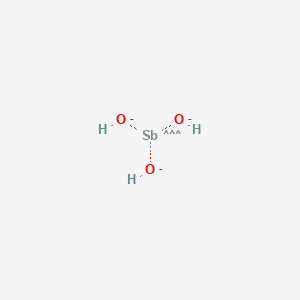
trioxoantimonate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimonite is a trivalent inorganic anion obtained by removal of all three protons from antimonous acid. It is an antimony oxoanion and a trivalent inorganic anion. It is a conjugate base of an antimonous acid.
Scientific Research Applications
Alkaline Metal Oxoantimonates(III)
- Structural Properties : Trioxoantimonates(III) exhibit interesting structural properties, as observed in compounds like tripotassium trioxoantimonate(III) and tricaesium trioxoantimonate(III). These compounds crystallize in specific structural types, showing discrete Psi-tetrahedral [SbO3]3- anions with notable Sb-O distances and O-Sb-O bond angles (Emmerling & Röhr, 2001).
Radiopharmaceutical Applications
- Re(VII) and Tc(VII) Trioxo Complexes : These complexes, including those with trioxoantimonate(III), are explored for their potential as radiopharmaceuticals. The hydrophilic nature and biological stability make them candidates for medical imaging and therapy, with isotopes like 99mTc and 188Re being considered (Hahn, Casini, & Kuehn, 2014).
Environmental Biogeochemistry
- Microbial Oxidation of Antimony(III) : Research on bacterial strains capable of oxidizing antimonite [Sb(III)] using trioxoantimonate(III) compounds has revealed novel insights into biogeochemical pathways influencing the mobility and toxicity of antimony in the environment. Such studies contribute to understanding the microbial interactions with trioxoantimonate(III) compounds in contaminated environments (Terry, Kulp, Wiatrowski, Miller, & Oremland, 2015).
Biochemical Transformation
- Oxidation of Organoarsenicals : Research involving organisms like Pseudomonas putida has shown the role of enzymes in the oxidation of trivalent metalloids, including compounds structurally similar to trioxoantimonate(III). This sheds light on the biochemical transformations of these compounds and their resistance mechanisms in certain bacteria (Chen, Bhattacharjee, & Rosen, 2015).
properties
Molecular Formula |
H3O3Sb-3 |
|---|---|
Molecular Weight |
172.78 g/mol |
InChI |
InChI=1S/3H2O.Sb/h3*1H2;/p-3 |
InChI Key |
GLQMDRJYEQDASO-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[OH-].[OH-].[Sb] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)
